2-(3-Chlorophenyl)-3-oxopropanenitrile

Catalog No.
S8073382
CAS No.
M.F
C9H6ClNO
M. Wt
179.60 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Chlorophenyl)-3-oxopropanenitrile

Product Name

2-(3-Chlorophenyl)-3-oxopropanenitrile

IUPAC Name

2-(3-chlorophenyl)-3-oxopropanenitrile

Molecular Formula

C9H6ClNO

Molecular Weight

179.60 g/mol

InChI

InChI=1S/C9H6ClNO/c10-9-3-1-2-7(4-9)8(5-11)6-12/h1-4,6,8H

InChI Key

UXUXZDDLLIRHKD-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)C(C=O)C#N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C=O)C#N

2-(3-Chlorophenyl)-3-oxopropanenitrile is an organic compound characterized by its unique structure, which includes a chlorophenyl group and a nitrile functional group. Its systematic name reflects the presence of a carbonyl (C=O) and a cyano (C≡N) functional group, making it a member of the β-oxonitrile class. The compound has gained attention in both chemical and biological research due to its potential applications in medicinal chemistry and agrochemical development.

  • Oxidation: The compound can be oxidized to yield carboxylic acids, such as 3-chlorobenzoic acid.
  • Reduction: Reduction processes can convert the nitrile group into primary amines, leading to derivatives like 2-(3-chlorophenyl)-3-aminopropanenitrile.
  • Substitution: The chlorophenyl moiety can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed oxidizing agents.
  • Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst are typical reducing agents.
  • Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Research indicates that 2-(3-Chlorophenyl)-3-oxopropanenitrile exhibits significant biological activity, particularly in the fields of antimicrobial and anticancer research. Studies have demonstrated its potential to inhibit specific cancer cell lines, suggesting that it may interact with critical biological targets, including enzymes and receptors. The mechanism of action likely involves hydrogen bonding and hydrophobic interactions facilitated by its functional groups, which may modulate enzyme or receptor activity.

The synthesis of 2-(3-Chlorophenyl)-3-oxopropanenitrile typically involves the following steps:

  • Knoevenagel Condensation: The reaction begins with 3-chlorobenzaldehyde and malononitrile in the presence of a base such as sodium ethoxide.
  • Cyclization: Following condensation, cyclization occurs to form an intermediate compound.
  • Oxidation: The intermediate is then oxidized to yield the final product.

In industrial settings, continuous flow reactors may enhance efficiency and yield during production, while purification techniques like recrystallization or chromatography are employed to obtain high-purity products .

2-(3-Chlorophenyl)-3-oxopropanenitrile finds diverse applications across several fields:

  • Chemistry: It serves as an intermediate in synthesizing more complex organic molecules.
  • Biology: Investigated for its antimicrobial and anticancer properties.
  • Medicine: Ongoing research explores its potential as a pharmaceutical agent.
  • Industry: Utilized in producing agrochemicals and other industrial chemicals .

Interaction studies involving 2-(3-Chlorophenyl)-3-oxopropanenitrile focus on its binding affinity to specific proteins and enzymes. Techniques such as surface plasmon resonance and enzyme inhibition assays are commonly used to evaluate these interactions. These studies aim to elucidate the compound's biological effects and mechanisms of action .

Several compounds share structural similarities with 2-(3-Chlorophenyl)-3-oxopropanenitrile, each exhibiting unique properties:

Compound NameUnique FeaturesBiological Activity
2-(4-Chlorophenyl)-3-oxopropanenitrileContains a different halogen positionModerate biological activity
4-(Trifluoromethyl)phenyl-3-oxopropanenitrileIncorporates a trifluoromethyl groupEnhanced potency against certain targets
2-(2-Chlorophenyl)-3-oxopropanenitrileVariations in the chlorophenyl positionVarying biological activity depending on substitution

The uniqueness of 2-(3-Chlorophenyl)-3-oxopropanenitrile lies in its specific arrangement of functional groups, contributing to its distinct biological profile compared to similar compounds .

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Exact Mass

179.0137915 g/mol

Monoisotopic Mass

179.0137915 g/mol

Heavy Atom Count

12

Dates

Last modified: 02-18-2024

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